5-(Difluorosulfomethyl)uracil
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Overview
Description
5-(Difluorosulfomethyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a difluorosulfomethyl group attached to the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluorosulfomethyl)uracil typically involves the introduction of the difluorosulfomethyl group to the uracil ring. One common method is the reaction of uracil with difluorosulfomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction temperature is maintained at around 80-100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluorosulfomethyl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The difluorosulfomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of various substituted uracil derivatives.
Scientific Research Applications
5-(Difluorosulfomethyl)uracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its role in chemotherapy, particularly in targeting cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Difluorosulfomethyl)uracil involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. This results in the inhibition of cell division and induces apoptosis in cancer cells. The compound targets thymidylate synthase, an enzyme crucial for DNA synthesis, thereby blocking the production of thymidine monophosphate (TMP) and ultimately leading to cell death.
Comparison with Similar Compounds
5-Fluorouracil: Another uracil derivative used in cancer treatment.
5-Chlorouracil: Known for its antiviral properties.
5-Bromouracil: Used in mutagenesis studies.
Comparison: 5-(Difluorosulfomethyl)uracil is unique due to the presence of the difluorosulfomethyl group, which enhances its stability and bioavailability compared to other uracil derivatives. This makes it a promising candidate for further research and development in therapeutic applications.
Properties
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl)-difluoromethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O5S/c6-5(7,15(12,13)14)2-1-8-4(11)9-3(2)10/h1H,(H,12,13,14)(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUTZYGVCHGSQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(F)(F)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166498 |
Source
|
Record name | 5-(Difluorosulfomethyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158698-42-1 |
Source
|
Record name | 5-(Difluorosulfomethyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158698421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Difluorosulfomethyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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